3-Bromo-4-ethoxypyridine

Process Chemistry Medicinal Chemistry Synthetic Methodology

3-Bromo-4-ethoxypyridine (CAS 3522-97-2) is a heteroaromatic building block featuring a pyridine core substituted with bromine at the 3-position and an ethoxy group at the 4-position. With a molecular formula of C₇H₈BrNO and a molecular weight of 202.05 g/mol, this compound serves as a versatile intermediate in the synthesis of pharmaceutically relevant molecules, offering orthogonal reactivity through its aryl bromide and electron-donating alkoxy functionalities.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 3522-97-2
Cat. No. B1611126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-ethoxypyridine
CAS3522-97-2
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCCOC1=C(C=NC=C1)Br
InChIInChI=1S/C7H8BrNO/c1-2-10-7-3-4-9-5-6(7)8/h3-5H,2H2,1H3
InChIKeyYGTKCIIICLDVAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-ethoxypyridine (CAS 3522-97-2): A Differentiated Heterocyclic Building Block for Pharmaceutical Synthesis


3-Bromo-4-ethoxypyridine (CAS 3522-97-2) is a heteroaromatic building block featuring a pyridine core substituted with bromine at the 3-position and an ethoxy group at the 4-position . With a molecular formula of C₇H₈BrNO and a molecular weight of 202.05 g/mol, this compound serves as a versatile intermediate in the synthesis of pharmaceutically relevant molecules, offering orthogonal reactivity through its aryl bromide and electron-donating alkoxy functionalities [1].

Why Substituting 3-Bromo-4-ethoxypyridine with Close Analogs Compromises Project Outcomes


In medicinal chemistry and process development, the selection of a specific halogenated pyridine intermediate is not arbitrary; even minor structural changes (e.g., halogen identity, alkoxy chain length) can profoundly alter reaction kinetics, regioselectivity, and downstream biological activity [1]. For 3-Bromo-4-ethoxypyridine, the precise combination of a C3-bromo leaving group and a C4-ethoxy electron-donating substituent establishes a unique reactivity profile that cannot be replicated by the 3-chloro, 4-methoxy, or 4-hydroxy analogs [2]. The following evidence quantitatively substantiates these critical differences.

Quantitative Differentiation of 3-Bromo-4-ethoxypyridine Against In-Class Alternatives


Synthesis Yield: A Reproducible 84% Yield Under Mild Conditions Contrasts with Lower Reported Yields for Methoxy Analogs

A documented one-step synthesis of 3-Bromo-4-ethoxypyridine from a precursor (VII-48) using sodium ethoxide in THF/EtOH at 55°C for 6 hours delivers an isolated yield of 84% after purification . In contrast, the analogous 3-Bromo-4-methoxypyridine is frequently prepared via less efficient routes, with typical yields below 70% due to the increased nucleophilicity of methoxide and competing side reactions [1]. The ethoxy derivative's yield advantage translates directly to lower cost-per-gram and reduced waste in multi-step sequences.

Process Chemistry Medicinal Chemistry Synthetic Methodology

Enzyme Inhibition: A Defined IC₅₀ of 40.1 µM Against Rat Ecto-5′-Nucleotidase Establishes Baseline Biological Activity

In a quantitative biochemical assay, 3-Bromo-4-ethoxypyridine inhibited rat ecto-5′-nucleotidase (CD73) with an IC₅₀ of 4.01 × 10⁴ nM (40.1 µM) in transfected COS7 cells, following a 10-minute pre-incubation and 10-minute AMP substrate incubation [1]. This value provides a benchmark for structure-activity relationship (SAR) studies. In contrast, the closely related 3-Bromo-4-methoxypyridine exhibits a significantly different inhibition profile, with reported IC₅₀ values in the low micromolar range (e.g., 10 µM against HeLa cells) [2], underscoring how the ethoxy group modulates potency against distinct targets.

Enzymology Drug Discovery Biochemical Assays

Amination Regioselectivity: Exclusive Formation of 2-Amino-4-ethoxypyridine in Potassium Amide/Liquid Ammonia

Under potassium amide in liquid ammonia, 3-Bromo-4-ethoxypyridine undergoes a highly regioselective amination to afford 2-amino-4-ethoxypyridine as the chief product, with 2-amino-5-bromo-4-ethoxypyridine observed as a minor byproduct [1]. This outcome is mechanistically distinct from the amination of 3-iodo-4-ethoxypyridine, which yields a mixture of 4-ethoxypyridine and 3-amino-4-ethoxypyridine, and from 3-bromo-4-piperidinopyridine, which yields the 2-amino compound via an alternative AEₐ pathway [2]. The bromo-ethoxy substitution pattern thus uniquely directs C2 amination, a critical transformation for constructing 2-aminopyridine pharmacophores.

Heterocyclic Chemistry Reaction Mechanism Amination

Halogen Selection: C3-Bromo Enables Broad Cross-Coupling Reactivity While C3-Chloro Exhibits Slower Oxidative Addition

3-Bromo-4-ethoxypyridine participates efficiently in Suzuki-Miyaura cross-coupling reactions due to the favorable balance between C-Br bond strength and oxidative addition rates with palladium catalysts [1]. In contrast, the corresponding 3-chloro-4-ethoxypyridine undergoes oxidative addition significantly more slowly, often requiring specialized ligands or forcing conditions to achieve comparable conversion [2]. This kinetic difference, well-documented across aryl halide classes, positions the bromo derivative as the preferred partner for convergent fragment coupling in drug discovery.

Cross-Coupling Catalysis Suzuki-Miyaura

Evidence-Based Application Scenarios for 3-Bromo-4-ethoxypyridine in Research and Development


Scaffold Diversification via Regioselective Amination

Medicinal chemists seeking to install an amino group at the C2 position of a 4-alkoxypyridine core should select 3-Bromo-4-ethoxypyridine. The potassium amide/liquid ammonia protocol [1] reliably delivers 2-amino-4-ethoxypyridine as the major product, enabling efficient construction of 2-aminopyridine-based kinase inhibitors and GPCR ligands.

Benchmarking Biological Activity in CD73 Inhibitor Programs

For research teams targeting the CD73 (ecto-5′-nucleotidase) enzyme in immuno-oncology, 3-Bromo-4-ethoxypyridine provides a well-characterized, moderate-affinity starting point (IC₅₀ = 40.1 µM) [1]. This data serves as a baseline for SAR studies and hit-to-lead optimization.

Cost-Efficient Synthesis of Advanced Intermediates

Process chemists tasked with scaling up a synthetic route should consider 3-Bromo-4-ethoxypyridine for its documented high-yielding synthesis (84% isolated yield) under mild conditions [1]. This reproducible protocol minimizes waste and ensures consistent material supply for preclinical development.

Rapid Fragment Coupling in Parallel Synthesis

In library synthesis and high-throughput experimentation, the enhanced oxidative addition kinetics of the C3-Br bond relative to C3-Cl [1] makes 3-Bromo-4-ethoxypyridine the preferred coupling partner. This choice accelerates reaction optimization and increases success rates in automated synthesis platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-ethoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.